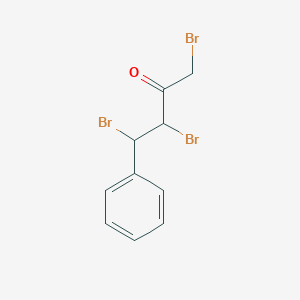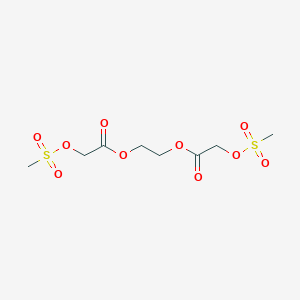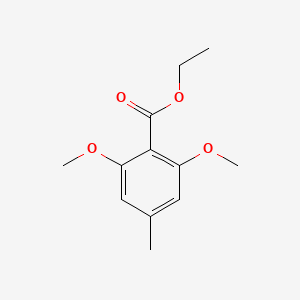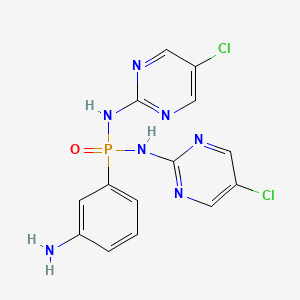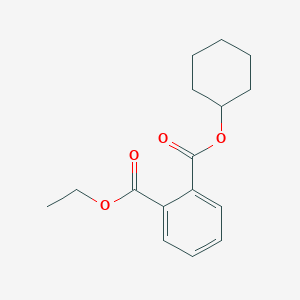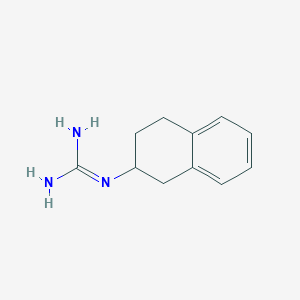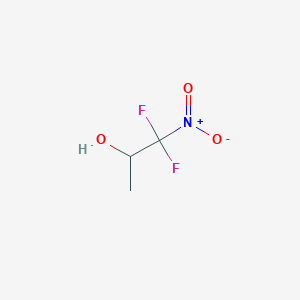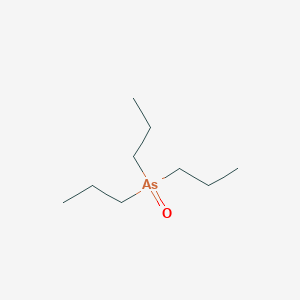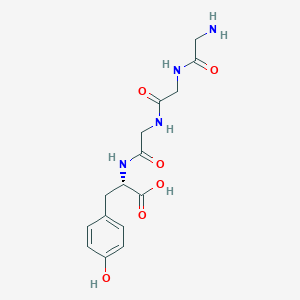
Glycylglycylglycyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycylglycylglycyl-L-tyrosine is a synthetic peptide composed of three glycine residues followed by an L-tyrosine residue. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmaceuticals, and materials science. The presence of the L-tyrosine residue imparts unique properties to the peptide, making it a subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glycylglycylglycyl-L-tyrosine typically involves peptide coupling reactions. One common method is the stepwise solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
For large-scale production, solution-phase synthesis can be employed. This method involves the condensation of N-protected amino acids followed by deprotection steps. The use of automated peptide synthesizers has also streamlined the production process, allowing for high-throughput synthesis of peptides like this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Glycylglycylglycyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the L-tyrosine residue can be oxidized to form quinones.
Reduction: Reduction reactions can target the peptide bonds or the aromatic ring of L-tyrosine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring of L-tyrosine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide or the aromatic ring.
Substitution: Halogenated derivatives of the peptide.
Applications De Recherche Scientifique
Glycylglycylglycyl-L-tyrosine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmaceuticals: Investigated for its potential as a drug delivery system due to its stability and biocompatibility.
Materials Science: Explored for its use in the development of biomaterials and hydrogels.
Mécanisme D'action
The mechanism of action of glycylglycylglycyl-L-tyrosine involves its interaction with biological molecules. The L-tyrosine residue can participate in hydrogen bonding and π-π interactions, influencing the peptide’s binding affinity to proteins and enzymes. The glycine residues provide flexibility to the peptide chain, allowing it to adopt various conformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-tyrosine: A simpler dipeptide with similar biochemical properties.
L-tyrosine: An amino acid with a single aromatic ring, used in protein synthesis.
Glycylglycyl-L-tyrosine: A tripeptide with two glycine residues and one L-tyrosine residue.
Uniqueness
Glycylglycylglycyl-L-tyrosine is unique due to its extended peptide chain, which provides additional flexibility and potential for interactions compared to shorter peptides. The presence of three glycine residues also enhances its solubility and stability in aqueous solutions.
Propriétés
Numéro CAS |
5550-81-2 |
|---|---|
Formule moléculaire |
C15H20N4O6 |
Poids moléculaire |
352.34 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H20N4O6/c16-6-12(21)17-7-13(22)18-8-14(23)19-11(15(24)25)5-9-1-3-10(20)4-2-9/h1-4,11,20H,5-8,16H2,(H,17,21)(H,18,22)(H,19,23)(H,24,25)/t11-/m0/s1 |
Clé InChI |
NNTAZTJRHAOLHK-NSHDSACASA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


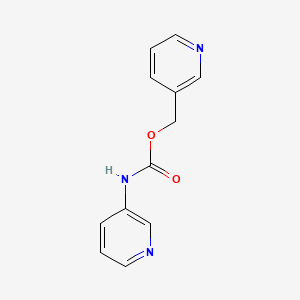


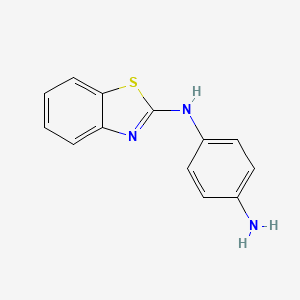
![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
